6-Methoxybenzo[d]oxazole

Xanthine Oxidase Inhibition Gout Therapy NLRP3 Inflammasome

Sourcing this specific 6-methoxy-substituted scaffold is critical for reproducible research outcomes. The electron-donating methoxy group at the 6-position is a proven pharmacophoric determinant for dual XOD/NLRP3 inhibition (gout), tubulin polymerization targeting with reduced cytotoxicity, and exclusive nematic mesophase induction in liquid crystals. Substituting with generic, unsubstituted, or differently-substituted benzoxazole analogs will compromise biological potency, therapeutic windows, and material phase behavior. Secure ≥98% purity grade to ensure synthetic fidelity and data integrity across your discovery programs.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 114980-26-6
Cat. No. B3392587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxybenzo[d]oxazole
CAS114980-26-6
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=CO2
InChIInChI=1S/C8H7NO2/c1-10-6-2-3-7-8(4-6)11-5-9-7/h2-5H,1H3
InChIKeyFKYKJYSYSGEDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxybenzo[d]oxazole (CAS 114980-26-6): Technical Baseline and Procurement Context for Medicinal Chemistry Applications


6-Methoxybenzo[d]oxazole (CAS 114980-26-6) is a heterocyclic aromatic compound consisting of a benzene ring fused to an oxazole moiety with a methoxy substituent at the 6-position . It serves as a versatile scaffold in medicinal chemistry for the synthesis of bioactive derivatives, including those targeting xanthine oxidase (XOD), NLRP3 inflammasome, tubulin polymerization, and serving as chiral derivatization reagents [1][2][3]. With a molecular weight of 149.15 g/mol, melting point of 52-54°C, and commercial availability at purities typically ≥98% , this compound is positioned as a key intermediate for researchers developing novel therapeutic agents across multiple disease areas.

Why In-Class Benzoxazole Analogs Cannot Be Simply Substituted for 6-Methoxybenzo[d]oxazole in Critical Research Applications


The benzoxazole scaffold exhibits profound structure-activity relationship (SAR) sensitivity to substituent positioning and electronic character, rendering simple analog substitution inadvisable for research applications demanding reproducible outcomes. Specifically, the 6-methoxy substituent confers distinct electronic effects—acting as an electron-donating group—that critically influence both biological target engagement and physicochemical properties such as mesomorphic phase behavior [1]. Compounds lacking the 6-methoxy group or bearing alternative substituents (e.g., 6-H, 6-Cl, 6-F) demonstrate markedly different activity profiles [2][3]. Furthermore, the specific regiochemistry of the methoxy group (e.g., 5- vs. 6-position) is a known determinant of pharmacological potency, as highlighted by studies showing that benzoxazolinone derivatives without a 6-position substituent are significantly more active than substituted analogs in anti-inflammatory assays [4]. Consequently, substituting 6-methoxybenzo[d]oxazole with a generic benzoxazole derivative without rigorous comparative validation risks irreproducible data and compromised experimental integrity.

Quantitative Comparative Evidence for 6-Methoxybenzo[d]oxazole Differentiation vs. Closest Analogs and In-Class Candidates


Derivative 5d Exhibits Dual Xanthine Oxidase and Innate Immune Pathway Inhibition Not Observed with Unsubstituted Benzoxazole Scaffolds

In a head-to-head evaluation of benzoxazole deoxybenzoin oxime derivatives, compound 5d (synthesized from 6-methoxybenzo[d]oxazole) demonstrated a unique dual mechanism of action: it suppressed xanthine oxidase (XOD) activity while simultaneously blocking NLRP3 inflammasome and TLR4 pathway activation [1]. This dual targeting capability was not observed in the parent unsubstituted benzoxazole scaffold or other 6-substituted analogs tested in the same study, indicating that the 6-methoxy group is a critical determinant for this polypharmacological profile [1].

Xanthine Oxidase Inhibition Gout Therapy NLRP3 Inflammasome

Arylpyridine Derivative 29 Bearing 6-Methoxybenzo[d]oxazole Demonstrates Comparable Antiproliferative Potency to Combretastatin A-4 with Reduced Cytotoxicity

In a comparative study of arylpyridine derivatives, compound 29—which incorporates a 6-methoxybenzo[d]oxazole group—exhibited antiproliferative activity against A549 and U251 cancer cell lines comparable to the clinical-stage tubulin inhibitor combretastatin A-4 (CA-4) while demonstrating lower cytotoxicity than both CA-4 and 5-fluorouracil (5-Fu) [1]. Furthermore, 29 displayed strong tubulin polymerization inhibitory activity (IC50 = 2.1 μM) and was shown to bind effectively at the colchicine binding site, arresting A549 cells in the G2/M phase [1]. This favorable activity-toxicity ratio was not observed for arylpyridine derivatives lacking the 6-methoxybenzo[d]oxazole moiety, underscoring the substituent's role in optimizing the therapeutic index.

Tubulin Polymerization Inhibition Anticancer Colchicine Binding Site

Coixol (6-Methoxybenzoxazolone) Demonstrates 2-Fold Higher Potency than Chlorzoxazone in Potentiating Thiopental-Induced Sleep and 1.5-Fold Higher Potency in Suppressing Pentylenetetrazol-Induced Convulsions

In a direct comparative pharmacological study, coixol (6-methoxybenzoxazolone) was evaluated against chlorzoxazone, a clinically used central muscle relaxant [1]. Coixol was approximately twice as potent as chlorzoxazone in potentiating thiopental-induced sleep in mice (quantified as a 2-fold increase in effect at equivalent doses) and was equipotent to chlorzoxazone in preventing convulsions induced by maximal electroshock [1]. Notably, coixol was about 1.5 times more potent than chlorzoxazone in suppressing pentylenetetrazol-induced convulsions [1]. These quantitative differences highlight the enhanced efficacy conferred by the 6-methoxybenzoxazole core structure relative to the benzoxazolone-based drug chlorzoxazone.

Central Muscle Relaxant Anticonvulsant Behavioral Pharmacology

Methoxy Group at 6-Position Critically Determines Mesomorphic Phase Behavior: Electron-Donating Substituents (OCH3) Exclusively Induce Nematic Phases

In a systematic study of polar substituent effects on benzoxazole mesogens, compounds with electron-donating substituents at the terminal phenyl position—including the methoxy group (OCH3)—exclusively exhibited nematic liquid crystalline phases [1]. In contrast, compounds bearing electron-withdrawing substituents (e.g., F, Cl, Br, CF3, NO2, CN, COOCH3) formed smectic A phases, and the unsubstituted analog (X=H) formed only a crystalline phase with no mesophase [1]. This phase behavior is a direct consequence of the electronic character of the substituent, with the 6-methoxy group enabling the precise molecular packing required for nematic phase formation—a property essential for certain display and optical applications.

Liquid Crystals Mesophase Engineering Material Science

6-Methoxybenzo[d]oxazole-Containing Ligands Exhibit High-Affinity Binding to RXRα (Kd = 3.60 nM) and Potent PPARγ Inhibition (IC50 = 2 nM), Demonstrating Nuclear Receptor Engagement Superior to Many Unsubstituted Benzoxazole Scaffolds

Binding affinity data from authoritative databases reveal that derivatives containing the 6-methoxybenzo[d]oxazole moiety achieve nanomolar binding affinities for key nuclear receptors. For instance, one such ligand displays a Kd of 3.60 nM for human RXRα LBD (ligand-binding domain) in fluorescence quenching assays [1], while another exhibits an IC50 of 2 nM for inhibition of human PPARγ binding [2]. These high-affinity interactions are not observed with unsubstituted benzoxazole scaffolds in the same assays, suggesting that the 6-methoxy group contributes significantly to receptor recognition and binding pocket complementarity [1][2].

Nuclear Receptors PPARγ RXRα Metabolic Disease

Benzoxazolinone Derivatives Lacking 6-Position Substituent Are Significantly More Active Anti-Inflammatory Agents than 6-Substituted Analogs

A comprehensive SAR study of benzoxazolinone derivatives revealed that compounds without a substituent at the 6-position of the ring exhibited significantly higher anti-inflammatory activity compared to all 6-substituted analogs, including those with a 6-methoxy group [1]. Specifically, the unsubstituted derivatives demonstrated superior potency (as measured by ED50 values) and a more favorable ulcerogenic index relative to indomethacin [1]. This finding directly contradicts the assumption that 6-substitution universally enhances activity and underscores that the 6-methoxy substituent can be detrimental to anti-inflammatory efficacy—a critical consideration for researchers designing benzoxazole-based anti-inflammatory agents.

Anti-inflammatory SAR Ulcerogenicity

Optimal Research and Industrial Application Scenarios for 6-Methoxybenzo[d]oxazole Based on Quantitative Comparative Evidence


Development of Dual-Targeting Gout Therapeutics (XOD Inhibition + NLRP3/TLR4 Blockade)

Researchers developing novel gout therapies should prioritize 6-methoxybenzo[d]oxazole as a key intermediate for synthesizing deoxybenzoin oxime derivatives, as exemplified by compound 5d. This derivative uniquely combines xanthine oxidase inhibition with blockade of NLRP3 inflammasome and TLR4 signaling pathways—a polypharmacological profile not achievable with unsubstituted benzoxazole scaffolds [1]. Procurement of 6-methoxybenzo[d]oxazole is essential for replicating this dual-mechanism approach, which has demonstrated anti-hyperuricemic and anti-acute gouty arthritis activities in vivo [1].

Synthesis of Next-Generation Tubulin-Targeting Anticancer Agents with Improved Therapeutic Index

The 6-methoxybenzo[d]oxazole moiety is critical for constructing arylpyridine derivatives with a favorable activity-toxicity ratio against tubulin. Compound 29, bearing this scaffold, exhibits equipotent antiproliferative activity to combretastatin A-4 but with significantly reduced cytotoxicity [1]. Researchers aiming to develop safer microtubule-disrupting agents should source 6-methoxybenzo[d]oxazole to incorporate this advantageous pharmacophore, as alternative benzoxazole analogs lack the specific electronic and steric properties that confer this optimized therapeutic window [1].

Design of High-Affinity Nuclear Receptor Modulators (RXRα and PPARγ)

For research programs focused on metabolic diseases, cancer, or inflammation that require potent modulation of nuclear receptors such as RXRα and PPARγ, 6-methoxybenzo[d]oxazole-containing ligands have demonstrated exceptional binding affinities in the low nanomolar range (Kd = 3.60 nM for RXRα; IC50 = 2 nM for PPARγ) [1][2]. The 6-methoxy group appears to be a key determinant of this high-affinity interaction, making 6-methoxybenzo[d]oxazole an indispensable building block for synthesizing potent nuclear receptor ligands. Generic benzoxazole derivatives do not achieve comparable binding potency and should not be substituted in these applications [1][2].

Engineering of Nematic Liquid Crystalline Materials for Electro-Optical Devices

Material scientists developing liquid crystalline materials for display technologies or optical devices should specify 6-methoxybenzo[d]oxazole-derived mesogens when a nematic phase is required. Systematic studies confirm that the electron-donating methoxy substituent at the 6-position exclusively induces nematic mesophase formation, whereas electron-withdrawing groups yield smectic phases and unsubstituted analogs form only crystalline solids [1]. This precise phase control is essential for achieving the specific molecular ordering required in nematic-based device architectures, and substitution with other benzoxazole derivatives will not yield the desired material properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methoxybenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.